5-(2-furyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
This compound belongs to the [1,2,4]triazolo[5,1-b][1,3]thiazin-7-one class of heterocycles, characterized by a fused triazole-thiazinone core.
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-6-11(7-5-10)15-17-16-19(18-15)14(20)9-13(22-16)12-3-2-8-21-12/h2-8,13H,9H2,1H3 |
InChI Key |
HKBSQOUCLXIDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step protocols involving cyclocondensation and functional group transformations. Key methods include:
One-Pot Cyclocondensation
A high-yield approach uses 3-bromoacetylpyrazole derivatives and 4-amino-1,2,4-triazole-3-thiols under reflux conditions with triethylamine (Et<sub>3</sub>N) as a catalyst .
| Reagents | Conditions | Yield | Purity |
|---|---|---|---|
| 3-Bromoacetylpyrazole, Et<sub>3</sub>N | Ethanol, reflux (5–7 h) | 75–85% | ≥95% |
This method prioritizes atom economy and avoids intermediate isolation, enhancing scalability.
Electrophilic Substitution Reactions
The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-position due to electron-rich π-systems. The 4-methylphenyl group directs substituents para to the methyl group in aromatic reactions.
Nitration Example
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 5-(2-Furyl)-3-nitro-...thiazin-7-one | 62% |
Nucleophilic Ring-Opening
The thiazin-7-one ring undergoes nucleophilic attack at the carbonyl group, enabling functionalization:
Hydrazine Reaction
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | Ethanol, reflux (3 h) | Triazolo-thiadiazine hydrazide derivative | Anticancer agents |
This reaction exploits the electron-deficient nature of the thiazinone carbonyl.
Cross-Coupling Reactions
The triazole moiety participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Borylation Protocol
| Catalyst | Ligand | Substrate | Yield |
|---|---|---|---|
| Pd(dppf)Cl<sub>2</sub> | XPhos | Arylboronic acid | 78% |
These reactions introduce aryl/heteroaryl groups at the triazole C-3 position.
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show potent bioactivity:
Cytotoxicity and Enzyme Inhibition
| Derivative | MCF-7 IC<sub>50</sub> (μM) | EGFR Inhibition (IC<sub>50</sub>, nM) | CDK-2 Inhibition (IC<sub>50</sub>, nM) |
|---|---|---|---|
| 6a (Bis-heterocycle) | 0.39 | 19.6 | 87.9 |
Compound 6a , a bis-triazolo-thiadiazine hybrid, demonstrates 15-fold enhanced cytotoxicity over mono-analogues due to synergistic interactions .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades under strongly acidic/basic conditions via thiazinone ring hydrolysis.
-
Thermal Stability : Stable ≤150°C; decomposition observed at higher temperatures (TGA data).
Catalytic Functionalization
Enzymatic catalysis (e.g., lipase-mediated acylations) selectively modifies the furan oxygen:
| Enzyme | Substrate | Conversion | Regioselectivity |
|---|---|---|---|
| CAL-B | Vinyl acetate | 92% | α-Acylation |
Key Research Findings
-
Dual EGFR/CDK-2 Inhibition : Bis-heterocyclic derivatives (e.g., 6a ) achieve >90% enzyme inhibition at 10 μM, outperforming Erlotinib .
-
Apoptosis Induction : Derivatives increase apoptotic cell populations in MCF-7 cells by 43.3% (vs. 1.29% control) .
-
Solvent Effects : Ethanol/Et<sub>3</sub>N systems optimize reaction kinetics by stabilizing intermediates .
This compound’s reactivity and pharmacological potential highlight its role as a scaffold for developing targeted anticancer therapies. Further studies on in vivo efficacy and metabolic stability are warranted .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Compounds sharing the triazolo-thiazinone core but differing in substituents provide critical insights:
*Exact data unavailable; estimated based on structural analogs.
Heterocyclic Core Modifications
- Triazolo-oxazine vs. Thiazinone: Replacement of the thiazinone sulfur with oxygen (e.g., 3p in ) reduces electron-withdrawing effects, altering reactivity and stability .
- Triazole-thiadiazole Derivatives: Compounds in lack the thiazinone ring but show antimicrobial activity, suggesting that the triazole moiety alone can drive bioactivity .
Research Findings and Implications
Anticancer Potential
While the target compound’s activity is undocumented, structurally related compounds (e.g., triazolo-triazinones in ) show moderate cytotoxicity against肝癌 cells (IC₅₀ = 13.8–24.7 μM), though less potent than cisplatin . The furyl group in the target compound may enhance DNA intercalation or kinase inhibition, warranting further study.
Antimicrobial Activity
Triazole-thiadiazole hybrids () exhibit broad-spectrum antibacterial effects, suggesting that the triazole core in the target compound could similarly interact with bacterial enzymes .
Physicochemical Properties
- Solubility : Methoxy or carboxylic acid groups () improve water solubility, whereas halogenated or aromatic substituents () favor lipid solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-furyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via multi-step cyclization reactions. A general approach involves condensing a furan-containing precursor (e.g., 2-furoyl chloride) with a substituted phenylthiazine intermediate under reflux in 1,4-dioxane or THF. Triethylamine (TEA) is often used as a catalyst, with reaction times of 12–24 hours. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7). Yields range from 35–50%, depending on substituent reactivity .
- Key Data :
- Reagents : Benzoyl chloride, phenylacetyl chloride, TEA.
- Conditions : Reflux at 110°C, inert atmosphere (N₂/Ar).
- Yield Optimization : Excess acylating agent (1.2 eq.) improves conversion .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR , LC-MS , and elemental analysis . For example:
- 1H NMR (CDCl₃): Peaks at δ 7.2–7.4 (aromatic protons), δ 6.3–6.5 (furan protons), δ 2.3–2.5 (methyl group).
- LC-MS : Molecular ion peak at m/z 354.1 [M+H]⁺.
- Melting Point : 196–198°C (uncorrected) .
- Validation : Discrepancies between calculated and observed elemental composition (e.g., C, H, N) should be <0.3% .
Q. What preliminary biological screening models are suitable for assessing its bioactivity?
- Methodological Answer : Initial pharmacological evaluation uses in vitro assays :
- Enzyme Inhibition : Target kinases (e.g., EGFR) via fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., GABAₐ receptors) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions in the triazolo-thiazine core formation?
- Methodological Answer : Optimize via Design of Experiments (DoE) . Variables include:
- Temperature : Lowering to 80°C reduces decomposition but prolongs reaction time.
- Catalyst : Switching from TEA to DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Data Contradiction : Higher temperatures (>120°C) may increase byproducts (e.g., hydrolyzed furan derivatives), conflicting with traditional reflux protocols .
Q. What computational strategies elucidate structure-activity relationships (SAR) for neuroactive potential?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and QSAR modeling :
- Targets : GABAₐ receptor (PDB ID: 6HUO) or 5-HT₃A receptor.
- Parameters : LogP (<3.5) and polar surface area (>60 Ų) predict blood-brain barrier permeability.
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
Q. How do environmental stability and photodegradation kinetics impact pharmacological applicability?
- Methodological Answer : Assess via accelerated stability testing :
- Conditions : 40°C/75% RH (ICH guidelines), UV irradiation (254 nm).
- Analytics : HPLC tracking of degradation products (e.g., oxidized furan rings).
- Kinetics : First-order decay (t₁/₂ = 48 hours under UV) suggests need for light-resistant formulations .
Q. What strategies resolve contradictions in NMR data interpretation for diastereomeric impurities?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign stereochemistry. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
